Piperazine Erastin is a novel compound derived from the original Erastin, which was identified as a potent inducer of ferroptosis, a form of regulated cell death characterized by the iron-dependent accumulation of lipid peroxides. Piperazine Erastin has been shown to exhibit enhanced stability and solubility compared to its predecessor, making it a promising candidate in cancer therapy. This compound selectively targets tumor cells with specific mutations, particularly those expressing oncogenic RAS, and enhances the efficacy of conventional treatments such as chemotherapy and radiotherapy.
Piperazine Erastin is classified as a ferroptosis-inducing agent. It is synthesized from Erastin, which was originally discovered through high-throughput screening for compounds that induce cell death in cancer cells. The compound is derived from piperazine, a cyclic organic compound known for its applications in medicinal chemistry. Its structure allows for improved pharmacokinetic properties, including better solubility and stability in biological systems.
The synthesis of Piperazine Erastin involves several key steps:
Technical details regarding the synthesis can include specific reaction conditions (temperature, solvent, catalysts) and yields obtained during each step of the process.
The molecular structure of Piperazine Erastin can be described as follows:
Piperazine Erastin participates in several important chemical reactions:
These reactions are critical for understanding how Piperazine Erastin exerts its cytotoxic effects on tumor cells.
The mechanism by which Piperazine Erastin induces ferroptosis involves several steps:
Data from studies indicate that this mechanism is particularly effective in tumor cells harboring oncogenic RAS mutations, enhancing their susceptibility to ferroptosis.
Piperazine Erastin exhibits several notable physical and chemical properties:
Relevant data regarding these properties can be derived from experimental analyses conducted during development.
Piperazine Erastin holds significant promise in scientific research and clinical applications:
CAS No.: 109434-24-4
CAS No.: 158251-55-9
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3